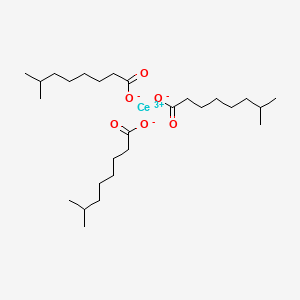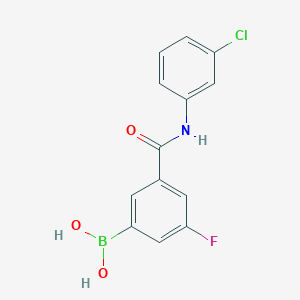![molecular formula C15H9F6NO B12641807 2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)
2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is a compound that features two trifluoromethyl groups attached to a benzamide structure The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is part of
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while reduction may produce trifluoromethyl-substituted benzylamines.
Scientific Research Applications
2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethane: A simple compound with a single trifluoromethyl group.
1,1,1-Trifluoroethane: Contains a trifluoromethyl group attached to an ethane backbone.
Hexafluoroacetone: Features two trifluoromethyl groups attached to a carbonyl group.
Uniqueness
2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to its dual trifluoromethyl groups attached to a benzamide structure. This configuration imparts distinct chemical properties, such as increased electronegativity and stability, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C15H9F6NO |
|---|---|
Molecular Weight |
333.23 g/mol |
IUPAC Name |
2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H9F6NO/c16-14(17,18)9-5-7-10(8-6-9)22-13(23)11-3-1-2-4-12(11)15(19,20)21/h1-8H,(H,22,23) |
InChI Key |
DXQJOGUCDZIHGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


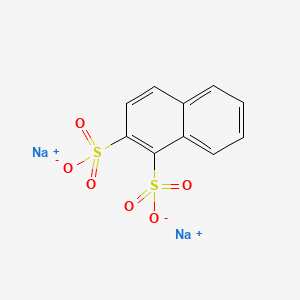
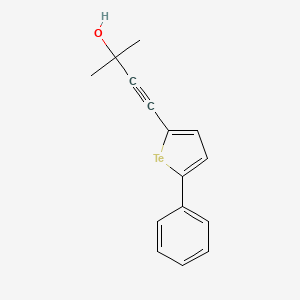
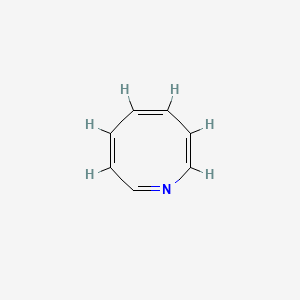
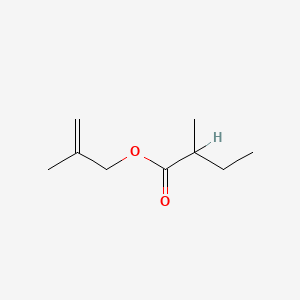

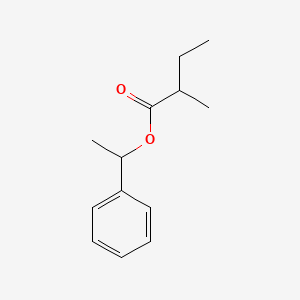
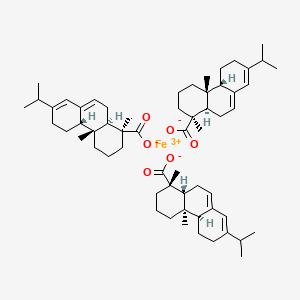
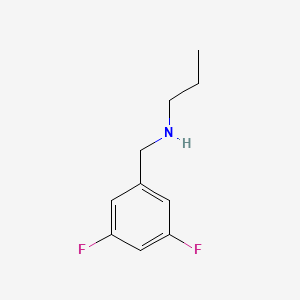



![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)
